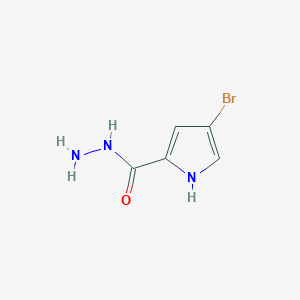

4-bromo-1H-pyrrole-2-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

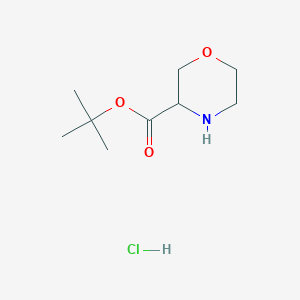

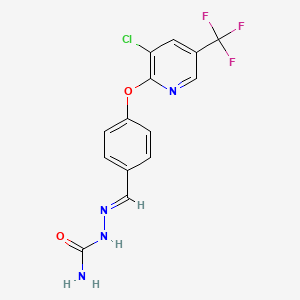

4-bromo-1H-pyrrole-2-carbohydrazide is a chemical compound with the molecular formula C5H6BrN3O and a molecular weight of 204.03 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6BrN3O/c6-3-1-4(8-2-3)5(10)9-7/h1-2,8H,7H2,(H,9,10) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 217° C and a predicted boiling point of 367.70° C . Its density is predicted to be approximately 1.8 g/cm3, and it has a refractive index of n20D 1.66 .Aplicaciones Científicas De Investigación

Ligand for Catalysis

4-Bromo-1H-pyrrole-2-carbohydrazide derivatives have been studied as efficient ligands in catalysis. They are notably used in the Cu-catalyzed amination of aryl halides with amines in pure water, demonstrating high yields and compatibility with a variety of aryl bromides or iodides (Xie et al., 2010).

Synthesis of Organic Compounds

Research on this compound includes its use in synthesizing various organic compounds. This includes the synthesis of ethyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate, indicating potential for industrial-scale production (Yuan Rong-xin, 2011).

Inhibitors in Biochemical Reactions

This compound has been studied for its role in inhibiting biochemical reactions. Specifically, derivatives of this compound have been examined as inhibitors of glycolic acid oxidase, with larger lipophilic substituents enhancing potency (Rooney et al., 1983).

Antibacterial and Antifungal Activities

Condensation products of this compound have been evaluated for their antibacterial and antifungal activities. Such studies contribute to the exploration of new compounds for potential medicinal applications (Mehta, 2013).

Heterogeneous Catalyst System

This compound derivatives have been used in developing environmentally benign heterogeneous catalyst systems. These systems demonstrate the effectiveness of these derivatives in Ullmann type C–N coupling reactions (Huang et al., 2018).

Synthesis of Tuberculostatics

Carbohydrazides and hydrazones of pyrrole derivatives, including this compound, have been synthesized as potential tuberculostatics. These compounds represent structural analogs of known tuberculostatics like isoniazid (Bijev, 2006).

Safety and Hazards

Propiedades

IUPAC Name |

4-bromo-1H-pyrrole-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O/c6-3-1-4(8-2-3)5(10)9-7/h1-2,8H,7H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSVOZQGPJLRND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1Br)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl 6-methyl 2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2717595.png)

![N-(2,5-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2717596.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-fluorophenyl)thiazolidine-3-carboxamide](/img/structure/B2717598.png)

![2-{Methyl[2-(methylamino)ethyl]amino}ethan-1-ol dihydrochloride](/img/structure/B2717599.png)

![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide](/img/structure/B2717601.png)

![N-(4-methoxyphenyl)-2-{4-oxo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2717603.png)

![2-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}-4-methylbenzamide](/img/structure/B2717605.png)

![(E)-4-(benzylsulfonyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2717612.png)